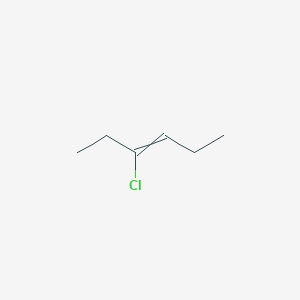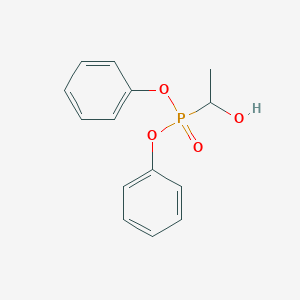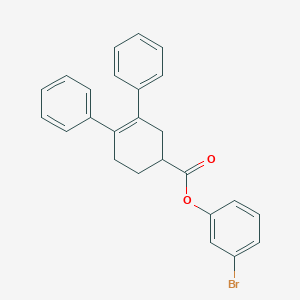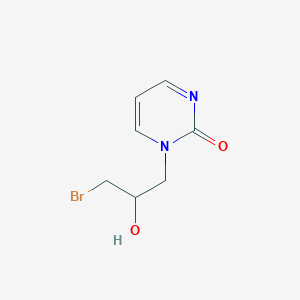
3-Hexene, 3-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexene, 3-chloro- is an organic compound with the molecular formula C6H11Cl . It is a chlorinated derivative of hexene, characterized by the presence of a chlorine atom attached to the third carbon of the hexene chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Synthetic Routes and Reaction Conditions:
From 3-Hexyne: One common method to synthesize 3-Hexene, 3-chloro- is by the reduction of 3-hexyne to 3-hexene, followed by chlorination. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
From 3-Hexanol: Another method involves the dehydration of 3-hexanol to form 3-hexene, which is then chlorinated using thionyl chloride or phosphorus trichloride.
Industrial Production Methods: Industrial production of 3-Hexene, 3-chloro- typically involves large-scale chlorination processes where 3-hexene is reacted with chlorine gas under controlled conditions to ensure high yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: MCPBA, osmium tetroxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydroxide ions, aqueous conditions.
Major Products Formed:
Epoxides: from oxidation.
3-Chlorohexane: from reduction.
Alcohols: from substitution reactions
Scientific Research Applications
3-Hexene, 3-chloro- is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hexene, 3-chloro- involves its reactivity with various nucleophiles and electrophiles. The chlorine atom attached to the double bond makes the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond also allows for electrophilic addition reactions, where electrophiles add to the carbon-carbon double bond .
Comparison with Similar Compounds
3-Chloro-3-methylhexane: A similar compound with a methyl group attached to the third carbon, which affects its physical and chemical properties.
3-Chloro-1-hexene: Another chlorinated hexene isomer with the chlorine atom attached to the first carbon, leading to different reactivity patterns.
Uniqueness: 3-Hexene, 3-chloro- is unique due to the position of the chlorine atom on the third carbon, which influences its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile for research and industrial applications .
Properties
CAS No. |
62535-30-2 |
|---|---|
Molecular Formula |
C6H11Cl |
Molecular Weight |
118.60 g/mol |
IUPAC Name |
3-chlorohex-3-ene |
InChI |
InChI=1S/C6H11Cl/c1-3-5-6(7)4-2/h5H,3-4H2,1-2H3 |
InChI Key |
CRAFRIAAAZWLNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14520441.png)


![2-[2-(2-Aminophenyl)hydrazinylidene]-4-chloronaphthalen-1(2H)-one](/img/structure/B14520464.png)



![[(2-Cyclohexylideneethoxy)methyl]benzene](/img/structure/B14520489.png)
![3,5-Bis[(chloromethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B14520491.png)





